N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE: undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl and propoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce different oxazole derivatives .
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLSULFAMOYL CHLORIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-(2-METHYLPROPYL)ACETAMIDE
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE: stands out due to its unique combination of structural features, including the thiolane ring, phenyl group, and oxazole ring.
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-phenyl-N-[(4-propoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-2-13-30-21-10-8-18(9-11-21)16-26(20-12-14-32(28,29)17-20)24(27)22-15-23(31-25-22)19-6-4-3-5-7-19/h3-11,15,20H,2,12-14,16-17H2,1H3 |
InChI Key |
ZIJFKQHKHKYNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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